Direct Comparison of HIV-1 Antiviral Potency: M8 vs. Nelfinavir vs. M1 Metabolite
In a direct head-to-head antiviral assay using HIV-1 strain RF-infected CEM-SS cells, M8 demonstrated an EC50 of 34 nM, which is statistically indistinguishable from nelfinavir's EC50 of 30 nM [1]. This confirms M8's retained antiviral efficacy. In stark contrast, the minor metabolite M1 exhibited a 5-fold lower potency with an EC50 of 151 nM in the same assay [1]. Against HIV-1 strain IIIB in MT-2 cells, M8's EC50 was 86 nM compared to nelfinavir's 60 nM and M1's 653 nM (a 7.6-fold difference) [1].
| Evidence Dimension | Antiviral potency (EC50, nM) against HIV-1 |
|---|---|
| Target Compound Data | 34 nM (strain RF) / 86 nM (strain IIIB) |
| Comparator Or Baseline | Nelfinavir: 30 nM (RF) / 60 nM (IIIB); M1 metabolite: 151 nM (RF) / 653 nM (IIIB) |
| Quantified Difference | M8 vs. Nelfinavir: 1.1-fold difference (RF), 1.4-fold (IIIB); M8 vs. M1: 4.4-fold more potent (RF), 7.6-fold more potent (IIIB) |
| Conditions | HIV-1 strain RF-infected CEM-SS cells; HIV-1 strain IIIB-infected MT-2 cells |
Why This Matters
This data justifies the procurement of M8 reference standard for accurate antiviral activity assays, as its potency is nearly equivalent to the parent drug, whereas the alternative metabolite M1 is significantly less active and would yield misleading results.
- [1] Zhang KE, Wu E, Patick AK, et al. Circulating Metabolites of the Human Immunodeficiency Virus Protease Inhibitor Nelfinavir in Humans: Structural Identification, Levels in Plasma, and Antiviral Activities. Antimicrob Agents Chemother. 2001;45(4):1086-1093. doi:10.1128/AAC.45.4.1086-1093.2001. View Source
